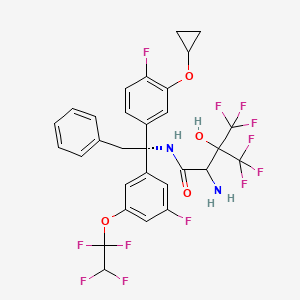

Cetp-IN-3

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

939391-31-8 |

|---|---|

Molecular Formula |

C30H24F12N2O4 |

Molecular Weight |

704.5 g/mol |

IUPAC Name |

2-amino-N-[(1R)-1-(3-cyclopropyloxy-4-fluorophenyl)-1-[3-fluoro-5-(1,1,2,2-tetrafluoroethoxy)phenyl]-2-phenylethyl]-4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butanamide |

InChI |

InChI=1S/C30H24F12N2O4/c31-18-10-17(11-20(13-18)48-28(35,36)25(33)34)26(14-15-4-2-1-3-5-15,16-6-9-21(32)22(12-16)47-19-7-8-19)44-24(45)23(43)27(46,29(37,38)39)30(40,41)42/h1-6,9-13,19,23,25,46H,7-8,14,43H2,(H,44,45)/t23?,26-/m1/s1 |

InChI Key |

SUCYPMXMOHRURB-ANWICMFUSA-N |

Isomeric SMILES |

C1CC1OC2=C(C=CC(=C2)[C@](CC3=CC=CC=C3)(C4=CC(=CC(=C4)F)OC(C(F)F)(F)F)NC(=O)C(C(C(F)(F)F)(C(F)(F)F)O)N)F |

Canonical SMILES |

C1CC1OC2=C(C=CC(=C2)C(CC3=CC=CC=C3)(C4=CC(=CC(=C4)F)OC(C(F)F)(F)F)NC(=O)C(C(C(F)(F)F)(C(F)(F)F)O)N)F |

Origin of Product |

United States |

Foundational & Exploratory

Anacetrapib: A Technical Guide to a Potent Cholesteryl Ester Transfer Protein (CETP) Inhibitor

Executive Summary: Cholesteryl Ester Transfer Protein (CETP) has long been a target for intervention in cardiovascular disease due to its central role in lipid metabolism. Inhibition of CETP offers a promising therapeutic strategy for raising high-density lipoprotein cholesterol (HDL-C) and lowering low-density lipoprotein cholesterol (LDL-C). This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of anacetrapib, a potent and well-characterized CETP inhibitor. While the specific compound "Cetp-IN-3" was not identifiable in public domain literature, anacetrapib serves as an exemplary case study for researchers, scientists, and drug development professionals. This document details the mechanism of action of CETP, the synthetic route to anacetrapib, and the experimental protocols for its in vitro and in vivo characterization, supported by quantitative data and graphical representations of key pathways and workflows.

Introduction: The Role of CETP in Lipid Homeostasis

Cholesteryl Ester Transfer Protein (CETP) is a plasma glycoprotein that facilitates the transfer of cholesteryl esters from HDL to apolipoprotein B-containing lipoproteins, such as very-low-density lipoprotein (VLDL) and LDL, in exchange for triglycerides.[1] This process contributes to the maturation of VLDL into LDL and results in lower levels of HDL-C, the "good cholesterol," and higher levels of LDL-C, the "bad cholesterol." Elevated LDL-C is a well-established risk factor for atherosclerosis, the underlying cause of many cardiovascular diseases.

The inhibition of CETP is therefore an attractive therapeutic strategy to remodel the lipoprotein profile in a potentially anti-atherogenic direction. By blocking CETP, inhibitors aim to increase HDL-C levels and decrease LDL-C levels, thereby promoting reverse cholesterol transport and reducing the risk of cardiovascular events.[1] Several CETP inhibitors have been developed, with anacetrapib being a prominent example that has undergone extensive clinical investigation.[1][2]

Mechanism of Action of Anacetrapib

Anacetrapib is a potent and reversible inhibitor of CETP.[3] It binds to CETP and allosterically inhibits its function, preventing the transfer of cholesteryl esters and triglycerides between lipoproteins. This leads to a significant increase in HDL-C and a decrease in LDL-C. The primary mechanism for LDL-C lowering is thought to be an enhanced clearance of LDL particles from the circulation.

The following diagram illustrates the central role of CETP in lipid transport and the mechanism of action of anacetrapib.

Synthesis of Anacetrapib

The chemical synthesis of anacetrapib is a multi-step process. A representative synthetic route is described below, based on procedures outlined in the medicinal chemistry literature.[4][5]

Experimental Protocol: Synthesis of Anacetrapib

A detailed, multi-step synthesis is required to produce anacetrapib. The following is a generalized protocol based on common organic chemistry principles and information from related syntheses. For full, specific details, including reagent quantities and reaction conditions, consulting the primary literature and patents is recommended.

Step 1: Synthesis of the Oxazolidinone Core

-

React a suitable chiral amino alcohol with a phosgene equivalent (e.g., triphosgene) in the presence of a base (e.g., triethylamine) in an inert solvent (e.g., dichloromethane) to form the chiral oxazolidinone ring.

-

The starting amino alcohol would contain the desired stereochemistry that ultimately defines the stereocenters in the final anacetrapib molecule.

Step 2: N-Alkylation of the Oxazolidinone

-

The oxazolidinone from Step 1 is N-alkylated with a substituted benzyl halide.

-

The reaction is typically carried out in a polar aprotic solvent (e.g., dimethylformamide) with a base such as potassium carbonate.

Step 3: Synthesis of the Biphenyl Moiety

-

A Suzuki coupling reaction is a common method to construct the biphenyl core.

-

This involves the reaction of a substituted arylboronic acid with a substituted aryl halide in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., sodium carbonate).

Step 4: Final Coupling

-

The N-alkylated oxazolidinone and the biphenyl moiety are coupled. This may involve converting one of the fragments into a suitable electrophile or nucleophile.

-

Purification by column chromatography is typically required to isolate the final product.

In Vitro Evaluation

The primary in vitro assay for a CETP inhibitor is to determine its potency in blocking the transfer of cholesteryl esters.

Experimental Protocol: CETP Inhibition Assay

A common method for assessing CETP activity is a fluorometric assay.[6][7]

-

Reagents and Materials:

-

Recombinant human CETP

-

Donor particle: A fluorescent self-quenched neutral lipid

-

Acceptor particle

-

Assay buffer

-

Anacetrapib (or other test compounds) dissolved in DMSO

-

96-well black microplate

-

Fluorescence plate reader (Excitation: ~465 nm, Emission: ~535 nm)

-

-

Procedure:

-

Prepare a standard curve using a known concentration of the fluorescent donor molecule.

-

In the microplate, add the assay buffer, acceptor particle, and CETP.

-

Add varying concentrations of anacetrapib to the wells. Include a vehicle control (DMSO) and a positive control (a known CETP inhibitor, if available).

-

Initiate the reaction by adding the donor particle.

-

Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

-

Measure the fluorescence intensity. The transfer of the fluorescent lipid from the donor to the acceptor particle results in an increase in fluorescence.

-

Calculate the percent inhibition for each concentration of anacetrapib and determine the IC₅₀ value by fitting the data to a dose-response curve.

-

Table 1: In Vitro Activity of Anacetrapib

| Parameter | Value | Reference |

| IC₅₀ (rhCETP) | 7.9 ± 2.5 nM | [3] |

| IC₅₀ (mutant CETP C13S) | 11.8 ± 1.9 nM | [3] |

In Vivo Evaluation

In vivo studies are crucial to assess the pharmacokinetic and pharmacodynamic properties of a CETP inhibitor. The hamster is a commonly used animal model as it possesses CETP activity.[8][9][10][11]

Experimental Protocol: In Vivo Efficacy in a Hamster Model

-

Animals: Male Syrian golden hamsters.

-

Acclimatization: House the animals in a controlled environment for at least one week before the experiment.

-

Diet: Provide a standard chow diet or a high-fat diet to induce dyslipidemia.

-

Drug Administration: Administer anacetrapib orally (e.g., by gavage) at various doses (e.g., 10, 30, 60 mg/kg/day) for a specified duration (e.g., 2 weeks). A vehicle control group should be included.

-

Blood Sampling: Collect blood samples at baseline and at the end of the treatment period.

-

Lipid Analysis: Analyze plasma samples for total cholesterol, HDL-C, LDL-C, and triglycerides using standard enzymatic assays.

-

CETP Activity: Measure ex vivo CETP activity in the plasma samples using the in vitro assay described above.

-

Data Analysis: Compare the lipid profiles and CETP activity between the anacetrapib-treated groups and the vehicle control group.

Table 2: In Vivo Effects of Anacetrapib in Dyslipidemic Hamsters (60 mg/kg/day for 2 weeks)

| Parameter | Change vs. Control | Reference |

| CETP Activity | ↓ 94% | [3] |

| HDL-C | ↑ 47% | [3] |

| Non-HDL-C | No significant change | [3] |

| Fecal Cholesterol | ↑ 30% | [3] |

The following diagram illustrates a typical workflow for the in vivo evaluation of a CETP inhibitor.

Clinical Development and Quantitative Data

Anacetrapib has been extensively studied in clinical trials. The REVEAL (Randomized EValuation of the Effects of Anacetrapib Through Lipid-modification) trial was a large-scale, randomized, placebo-controlled study that assessed the efficacy and safety of anacetrapib in patients with atherosclerotic vascular disease.[6][12][13][14]

Table 3: Pharmacokinetic Properties of Anacetrapib in Humans

| Parameter | Value | Reference |

| Tₘₐₓ (single dose) | ~4 hours | [15] |

| Half-life (single dose) | 9-62 hours (fasted), 42-83 hours (fed) | [15] |

| Effect of High-Fat Meal on AUC | ↑ ~6-8 fold | [15] |

| EC₅₀ (CETP activity) | ~22 nM | [15] |

Table 4: Effects of Anacetrapib on Lipid Parameters in the DEFINE Study

| Parameter | % Change with Anacetrapib | Reference |

| HDL-C | ↑ 138% | |

| LDL-C | ↓ 40% |

Conclusion

Anacetrapib serves as a robust case study for a potent CETP inhibitor, demonstrating significant modulation of the lipid profile both in vitro and in vivo. The synthetic route, while complex, is achievable through established organic chemistry methodologies. The in vitro and in vivo assays detailed in this guide provide a framework for the evaluation of novel CETP inhibitors. Despite promising effects on lipid markers, the development of anacetrapib was ultimately discontinued by Merck.[2] Nevertheless, the extensive research and clinical data gathered for anacetrapib provide valuable insights for the continued exploration of CETP inhibition as a therapeutic strategy for cardiovascular disease.

References

- 1. Anacetrapib - Treatment for Atherosclerosis - Clinical Trials Arena [clinicaltrialsarena.com]

- 2. merck.com [merck.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis of stable isotope labeled anacetrapib, its major metabolites and [(14) C]anacetrapib [pubmed.ncbi.nlm.nih.gov]

- 5. abcam.com [abcam.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. Inhibition of cholesteryl ester transfer protein activity in hamsters alters HDL lipid composition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The lipid substrate preference of CETP controls the biochemical properties of HDL in fat/cholesterol-fed hamsters - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. ahajournals.org [ahajournals.org]

- 11. ocul-gue.alma.exlibrisgroup.com [ocul-gue.alma.exlibrisgroup.com]

- 12. Anacetrapib and Evacetrapib - American Chemical Society [acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Model-Based Development of Anacetrapib, a Novel Cholesteryl Ester Transfer Protein Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 15. search.cosmobio.co.jp [search.cosmobio.co.jp]

Probing the Affinity of CETP Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies used to determine the target binding affinity of Cholesteryl Ester Transfer Protein (CETP) inhibitors. While specific quantitative data for a compound designated "Cetp-IN-3" is not publicly available, this document outlines the established experimental protocols and data presentation formats used in the characterization of other known CETP inhibitors. This information serves as a foundational resource for the evaluation of novel CETP-targeting compounds.

Core Principles of CETP Inhibition

Cholesteryl Ester Transfer Protein (CETP) is a crucial plasma glycoprotein that mediates the transfer of cholesteryl esters (CE) from high-density lipoproteins (HDL) to apolipoprotein B-containing lipoproteins, such as very-low-density lipoproteins (VLDL) and low-density lipoproteins (LDL), in exchange for triglycerides (TG).[1][2] This activity plays a significant role in the metabolism of lipoproteins, and inhibiting CETP is a therapeutic strategy aimed at raising HDL cholesterol levels.[1][3][4] The efficacy of a CETP inhibitor is fundamentally determined by its binding affinity and specificity to the CETP protein.

Quantitative Assessment of Target Binding Affinity

The binding affinity of CETP inhibitors is typically quantified using metrics such as the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce CETP activity by 50%. This data is critical for structure-activity relationship (SAR) studies and for predicting in vivo efficacy.

Below is an example table summarizing the binding affinities of representative CETP inhibitors.

| Compound | Assay Type | IC50 | Species | Reference |

| (R,S)SC-744 | Reconstituted buffer | 200 nM | Not Specified | [5] |

| (R,S)SC-744 | Plasma | 6 µM | Not Specified | [5] |

| (R,+)SC-795 | Reconstituted buffer | 20 nM | Not Specified | [5] |

| Torcetrapib | Not Specified | Not Specified | Human | [1] |

| Anacetrapib | Not Specified | Not Specified | Human | [1][6] |

| Dalcetrapib | Not Specified | Not Specified | Human | [1] |

Note: Specific IC50 values for Torcetrapib, Anacetrapib, and Dalcetrapib were not detailed in the provided search results but are known potent inhibitors.[1][6] The potency of these inhibitors is often determined using fluorogenic or radioactive transfer assays.[1]

Experimental Protocols for Determining Binding Affinity

A variety of biochemical assays are employed to measure the activity of CETP and the potency of its inhibitors. The choice of assay can influence the observed IC50 values.

In Vitro Radioactive CETP Activity Assay

This method directly measures the transfer of radiolabeled cholesteryl esters or triglycerides between lipoprotein particles.

Methodology:

-

Preparation of Donor and Acceptor Lipoproteins:

-

Donor high-density lipoprotein (HDL) particles are labeled with [3H]cholesteryl oleate.

-

Acceptor low-density lipoprotein (LDL) or very-low-density lipoprotein (VLDL) particles are prepared.[1]

-

-

Incubation:

-

Recombinant or purified CETP is pre-incubated with the test inhibitor (e.g., this compound) at various concentrations for a specified period (e.g., 1 hour) at 37°C in an appropriate buffer.

-

The labeled donor HDL particles are added to the mixture.

-

-

Initiation of Transfer Reaction:

-

Termination and Separation:

-

The reaction is stopped by precipitating the LDL particles using a reagent such as 20% w/v polyethylene glycol (PEG) 8000.[1]

-

The mixture is centrifuged to separate the precipitated LDL (acceptor) from the supernatant containing HDL (donor).

-

-

Quantification:

-

The radioactivity in the pellet (representing the transferred [3H]cholesteryl oleate to LDL) is measured using a scintillation counter.

-

-

Data Analysis:

-

The percentage of inhibition at each inhibitor concentration is calculated relative to a control reaction without the inhibitor.

-

The IC50 value is determined by fitting the concentration-response data to a suitable sigmoidal dose-response curve.

-

Fluorogenic CETP Activity Assay

This high-throughput screening-compatible assay utilizes a fluorescently labeled lipid substrate.

Methodology:

-

Assay Principle: A proprietary fluorescently labeled substrate is used, which upon transfer by CETP, results in an increase in fluorescence intensity.[7]

-

Reaction Setup:

-

The assay is typically performed in a microplate format.

-

CETP and the test inhibitor are pre-incubated.

-

The reaction is initiated by the addition of the donor and acceptor particles containing the fluorescent substrate.

-

-

Measurement:

-

The fluorescence intensity is measured over time at specific excitation and emission wavelengths (e.g., λEx = 465 nm / λEm = 535 nm).[7]

-

-

Data Analysis:

-

The rate of the reaction is determined from the change in fluorescence over time.

-

IC50 values are calculated by plotting the reaction rates against the inhibitor concentrations.

-

Cellular Thermal Shift Assay (CETSA)

CETSA is a method to verify direct target engagement of a drug in a cellular environment. It is based on the principle that a ligand binding to a protein stabilizes it against thermal denaturation.[8]

Methodology:

-

Cell Treatment:

-

Intact cells (e.g., MCF-7 cells) are treated with the test compound or a vehicle control for a specific duration.[8]

-

-

Heating:

-

The treated cells are aliquoted and heated to a range of temperatures.[8]

-

-

Cell Lysis and Protein Separation:

-

The cells are lysed, and the soluble fraction (containing non-denatured proteins) is separated from the precipitated, denatured proteins by centrifugation.

-

-

Protein Detection:

-

The amount of soluble CETP at each temperature is quantified by methods such as Western blotting or enzyme immunoassay.[9]

-

-

Data Analysis:

-

A melting curve is generated by plotting the amount of soluble CETP as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates direct binding and stabilization of CETP.[8]

-

Visualizing CETP Function and Inhibition

Diagrams are essential for conceptualizing the complex biological pathways and experimental procedures involved in CETP inhibitor characterization.

CETP Signaling Pathway

References

- 1. Biochemical characterization of cholesteryl ester transfer protein inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cholesteryl ester transfer protein and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Structure-based mechanism and inhibition of cholesteryl ester transfer protein - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Stereospecific inhibition of CETP by chiral N,N-disubstituted trifluoro-3-amino-2-propanols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The promise of cholesteryl ester transfer protein (CETP) inhibition in the treatment of cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. CETP RP Activity Assay (Supplied by Roar Biomedical, Inc.) | Sigma-Aldrich [sigmaaldrich.com]

- 8. Identification of CETP as a molecular target for estrogen positive breast cancer cell death by cholesterol depleting agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Enzyme immunoassay for cholesteryl ester transfer protein in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]

The Effects of CETP Inhibitors on Lipid Profiles: A Technical Guide

Disclaimer: This technical guide provides a comprehensive overview of the effects of Cholesteryl Ester Transfer Protein (CETP) inhibitors on lipid profiles based on publicly available scientific literature. The specific compound "Cetp-IN-3" is not referenced in the available search results; therefore, this document summarizes the data for the broader class of CETP inhibitors.

Introduction to CETP and its Inhibition

Cholesteryl Ester Transfer Protein (CETP) is a plasma glycoprotein that facilitates the transfer of cholesteryl esters (CE) from high-density lipoprotein (HDL) to apolipoprotein B (ApoB)-containing lipoproteins, such as very-low-density lipoprotein (VLDL) and low-density lipoprotein (LDL), in exchange for triglycerides (TG).[1][2] This process is a key component of reverse cholesterol transport. By inhibiting CETP, these drugs aim to increase HDL cholesterol (HDL-C) levels and decrease LDL cholesterol (LDL-C) levels, thereby potentially reducing the risk of atherosclerotic cardiovascular disease (ASCVD).[3][4][5] While early CETP inhibitors like torcetrapib failed due to off-target effects, newer agents have shown more promising lipid-modifying effects without the same safety concerns.[3][6]

Mechanism of Action of CETP Inhibitors

CETP inhibitors block the action of CETP, which normally shuttles cholesteryl esters from HDL to VLDL and LDL.[1][3] This inhibition leads to an accumulation of cholesterol in HDL particles, thereby raising HDL-C levels, and a reduction in the cholesterol content of ApoB-containing lipoproteins, resulting in lower LDL-C levels.[2][4] The reduction in LDL-C is considered a primary driver for the potential cardiovascular benefits of this drug class.[6][7]

Quantitative Effects on Lipid Profiles

Clinical trials of various CETP inhibitors have demonstrated significant dose-dependent effects on key lipid parameters. The following table summarizes the approximate percentage changes observed with different agents.

| Lipid Parameter | Obicetrapib[8] | Anacetrapib[9] | Evacetrapib[6] |

| HDL-C | ↑ ~170% | ↑ ~139% | ↑ ~130% |

| LDL-C | ↓ ~46-51% | ↓ ~40% | ↓ ~37% |

| ApoB | ↓ ~30% | ↓ ~20% | ↓ ~15% |

| Non-HDL-C | ↓ ~44% | ↓ ~30% | Not Reported |

| Lp(a) | ↓ ~56% | ↓ ~36% | Not Reported |

Experimental Protocols

Preclinical Evaluation in Animal Models

A common preclinical model for evaluating CETP inhibitors involves the use of transgenic mice expressing human CETP, as mice do not naturally express this protein.[10][11]

Objective: To determine the effect of a CETP inhibitor on the lipid profile of human CETP transgenic mice.

Methodology:

-

Animal Model: Male human CETP transgenic mice (e.g., APOE*3-Leiden.CETP mice) are used.[10]

-

Diet: Mice are fed a high-cholesterol or high-fat diet to induce a more human-like lipoprotein profile.[10][11]

-

Treatment Groups:

-

Vehicle control group.

-

CETP inhibitor treatment group(s) at various doses (e.g., administered daily by oral gavage).

-

-

Duration: The study duration is typically several weeks (e.g., 4 weeks).[10]

-

Sample Collection: Blood samples are collected at baseline and at the end of the study for lipid analysis.

-

Lipid Analysis: Plasma levels of total cholesterol, HDL-C, LDL-C, and triglycerides are measured using standard enzymatic assays. Lipoprotein profiles can be further analyzed by techniques such as FPLC (Fast Protein Liquid Chromatography).

Clinical Trial Protocol (Phase 2 Dose-Finding Study)

The following outlines a typical protocol for a Phase 2 clinical trial designed to assess the efficacy and safety of a CETP inhibitor in patients.

Objective: To evaluate the dose-dependent effects of a CETP inhibitor on the lipid profile of patients with dyslipidemia.

Study Design: A randomized, double-blind, placebo-controlled, parallel-group study.[8]

Patient Population: Patients with elevated LDL-C levels, often already on stable statin therapy.[8]

Methodology:

-

Screening and Run-in: Eligible patients undergo a screening period and a run-in phase to ensure stable baseline lipid levels and adherence to background therapy (e.g., high-intensity statin for at least 8 weeks).[8]

-

Randomization: Patients are randomly assigned to receive one of several doses of the CETP inhibitor or a placebo.

-

Treatment: The investigational drug or placebo is administered daily for a specified period (e.g., 8-12 weeks).

-

Efficacy Endpoints:

-

Primary endpoint: Percent change in LDL-C from baseline.

-

Secondary endpoints: Percent change in HDL-C, non-HDL-C, ApoB, and triglycerides.

-

-

Safety Monitoring: Assessment of adverse events, vital signs (including blood pressure), and laboratory safety parameters.

-

Lipid Measurement: LDL-C can be measured by standard equations or by more advanced methods like ultracentrifugation to confirm results.[8]

Conclusion

CETP inhibitors represent a class of lipid-modifying drugs that potently increase HDL-C and decrease LDL-C, ApoB, and Lp(a). While the initial focus on raising HDL-C has shifted, the significant reduction in atherogenic lipoproteins suggests a potential role for these agents in managing cardiovascular risk, particularly in patients who do not reach their LDL-C goals with existing therapies.[6][7] Ongoing Phase 3 trials with newer compounds like obicetrapib will further clarify their clinical utility and long-term safety.[12][13]

References

- 1. Cholesteryl ester transfer protein and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. CETP inhibitor - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Structure-based mechanism and inhibition of cholesteryl ester transfer protein - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. Cholesteryl ester transfer protein inhibition: a pathway to reducing risk of morbidity and promoting longevity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. The Trials and Tribulations of CETP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. JCI - Antiinflammatory actions of glucagon-like peptide-1–based therapies beyond metabolic benefits [jci.org]

- 11. Human CETP aggravates atherosclerosis by increasing VLDL-cholesterol rather than by decreasing HDL-cholesterol in APOE*3-Leiden mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. simplywall.st [simplywall.st]

- 13. NewAmsterdam Pharma Provides Corporate Update and Reports Third Quarter 2025 Financial Results - BioSpace [biospace.com]

The Impact of Cetp-IN-3 on Cellular Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cetp-IN-3 is a potent small molecule inhibitor of the Cholesteryl Ester Transfer Protein (CETP), a key player in lipoprotein metabolism. By inhibiting CETP, this compound effectively elevates High-Density Lipoprotein Cholesterol (HDL-C) levels, a therapeutic strategy explored for the prevention of atherosclerotic cardiovascular disease. This technical guide provides an in-depth analysis of the cellular pathways affected by this compound and other CETP inhibitors. It includes a summary of quantitative data, detailed experimental methodologies for key assays, and visualizations of the relevant signaling pathways and experimental workflows.

Introduction to CETP and its Inhibition

Cholesteryl Ester Transfer Protein (CETP) is a plasma glycoprotein that facilitates the transfer of cholesteryl esters from HDL to apolipoprotein B (apoB)-containing lipoproteins, such as Very-Low-Density Lipoprotein (VLDL) and Low-Density Lipoprotein (LDL), in exchange for triglycerides.[1] This process leads to lower levels of anti-atherogenic HDL-C and higher levels of pro-atherogenic LDL-C. Inhibition of CETP is therefore a promising approach to remodel the lipoprotein profile favorably.

This compound has been identified as a potent inhibitor of CETP. Its primary mechanism of action is the direct inhibition of CETP's lipid transfer activity.

Core Cellular Pathway: Reverse Cholesterol Transport

The primary and intended cellular pathway affected by this compound is the Reverse Cholesterol Transport (RCT) pathway. RCT is the process by which excess cholesterol from peripheral tissues is transported back to the liver for excretion, a crucial mechanism for preventing the buildup of cholesterol in artery walls.

By inhibiting CETP, this compound blocks the transfer of cholesteryl esters from HDL to LDL and VLDL. This leads to an accumulation of cholesteryl esters within HDL particles, resulting in increased levels of HDL-C. Larger, cholesteryl ester-rich HDL particles are thought to enhance the reverse cholesterol transport process.

References

Methodological & Application

Application Notes and Protocols for a Novel CETP Inhibitor (CETP-IN-X) in In Vivo Studies

Disclaimer: Information regarding a specific molecule designated "Cetp-IN-3" is not available in the reviewed scientific literature. The following application notes and protocols are based on established principles and data from in vivo studies of other well-characterized Cholesteryl Ester Transfer Protein (CETP) inhibitors. This document is intended to serve as a comprehensive guide for researchers and scientists in the field of drug development for designing and conducting in vivo studies with a novel CETP inhibitor, herein referred to as "CETP-IN-X".

Introduction to CETP Inhibition

Cholesteryl Ester Transfer Protein (CETP) is a plasma glycoprotein that facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to apolipoprotein B-containing lipoproteins, such as very-low-density lipoprotein (VLDL) and low-density lipoprotein (LDL), in exchange for triglycerides.[1] Inhibition of CETP is a therapeutic strategy aimed at increasing HDL cholesterol (HDL-C) levels and potentially reducing the risk of atherosclerotic cardiovascular disease.[2][3] Several CETP inhibitors, including anacetrapib, evacetrapib, and torcetrapib, have been extensively studied in both preclinical and clinical settings.[2][4] These studies provide a strong foundation for the in vivo evaluation of new chemical entities targeting CETP.

Preclinical In Vivo Models for CETP Inhibitor Evaluation

Mice do not naturally express CETP, making standard mouse models unsuitable for evaluating CETP inhibitors.[5] Therefore, transgenic mouse models expressing human CETP are the preferred models for in vivo efficacy and pharmacokinetic/pharmacodynamic (PK/PD) studies.[4][6]

Commonly Used Animal Models:

| Animal Model | Key Characteristics | Relevant Studies |

| Human CETP Transgenic Mice | Express the human CETP gene, often on a C57BL/6 background. These mice exhibit a more human-like lipoprotein profile with reduced HDL-C levels.[5][6] | Efficacy and PK/PD studies of various CETP inhibitors. |

| APOE3Leiden.CETP Transgenic Mice | These mice express both human CETP and a human APOE3Leiden variant, leading to a more pronounced pro-atherosclerotic lipoprotein profile that is responsive to lipid-lowering drugs. | Studies on dyslipidemia, atherosclerosis, and metabolic syndrome. |

| Cynomolgus-CETP Transgenic Mice | A model that can be used for pharmacodynamic assays of CETP inhibitors.[7][8] | Evaluation of dose-dependent efficacy of novel inhibitors.[7][8] |

| Rabbits | Naturally express CETP and have a lipoprotein metabolism that is more similar to humans than mice. | Atherosclerosis studies.[2] |

| Golden Syrian Hamsters | Express their own CETP and can be used to study the effects of CETP inhibition on lipoprotein metabolism.[9] | Mechanistic studies on lipoprotein metabolism.[9] |

In Vivo Dosage and Efficacy of Known CETP Inhibitors

The following table summarizes the dosages and effects of several CETP inhibitors from in vivo studies, which can serve as a reference for designing studies with CETP-IN-X.

| Compound | Animal Model | Dosage | Key Findings |

| Evacetrapib | Human apoAI/CETP double transgenic mice | Dose-dependent | Elevated HDL cholesterol levels.[4] |

| Indoline CETP Inhibitor (Compound 7) | Cynomologus-CETP transgenic mice | Oral administration | Dose-dependent increase in HDL-cholesterol.[7][8] |

| Anacetrapib | Mildly hypercholesterolemic human subjects | Not specified in preclinical context | Increased catabolism of VLDL and LDL apoB.[2] |

Experimental Protocol: In Vivo Efficacy Study of CETP-IN-X in CETP Transgenic Mice

This protocol outlines a typical in vivo study to evaluate the efficacy of a novel CETP inhibitor, CETP-IN-X, in human CETP transgenic mice.

4.1. Objective: To determine the dose-dependent effects of CETP-IN-X on plasma lipid profiles and CETP activity in human CETP transgenic mice.

4.2. Materials:

-

Human CETP transgenic mice (e.g., on a C57BL/6 background)

-

CETP-IN-X

-

Vehicle (e.g., 0.5% methylcellulose in water)

-

Standard chow diet or high-fat/high-cholesterol diet

-

Blood collection supplies (e.g., EDTA-coated microcentrifuge tubes)

-

Analytical equipment for lipid profiling (e.g., automated clinical chemistry analyzer)

-

CETP activity assay kit

4.3. Methods:

4.3.1. Animal Acclimation and Grouping:

-

Acclimate male human CETP transgenic mice (8-10 weeks old) to the housing conditions for at least one week.

-

Randomly assign mice to treatment groups (n=8-10 per group), including a vehicle control group and at least three dose levels of CETP-IN-X (e.g., 1, 3, and 10 mg/kg).

4.3.2. Diet:

-

Throughout the study, provide mice with either a standard chow diet or a high-fat/high-cholesterol diet to induce a more atherogenic lipoprotein profile.[5]

4.3.3. Drug Formulation and Administration:

-

Prepare a suspension of CETP-IN-X in the vehicle at the desired concentrations.

-

Administer CETP-IN-X or vehicle to the mice once daily via oral gavage for a period of 7 to 14 days.

4.3.4. Blood Sampling:

-

Collect baseline blood samples (t=0) from the tail vein or retro-orbital sinus before the first dose.

-

Collect terminal blood samples at the end of the treatment period, typically 4-24 hours after the last dose.

-

Collect blood into EDTA-coated tubes and centrifuge to separate plasma. Store plasma at -80°C until analysis.

4.4. Endpoint Analysis:

4.4.1. Plasma Lipid Profiling:

-

Measure plasma levels of total cholesterol, HDL-C, LDL-C, and triglycerides using an automated clinical chemistry analyzer.

4.4.2. CETP Activity Assay:

-

Determine the ex vivo CETP activity in plasma samples using a commercially available fluorescent CETP activity assay kit.[5]

4.5. Data Analysis:

-

Calculate the mean and standard deviation for each parameter in each treatment group.

-

Perform statistical analysis (e.g., one-way ANOVA followed by Dunnett's post-hoc test) to compare the treatment groups to the vehicle control group.

-

A p-value of <0.05 is typically considered statistically significant.

Visualizations

CETP Signaling Pathway and Inhibition

Caption: Mechanism of CETP-mediated lipid transfer and its inhibition.

Experimental Workflow for In Vivo Efficacy Study

Caption: Workflow for an in vivo efficacy study of a novel CETP inhibitor.

References

- 1. ahajournals.org [ahajournals.org]

- 2. ahajournals.org [ahajournals.org]

- 3. researchgate.net [researchgate.net]

- 4. Evacetrapib is a novel, potent, and selective inhibitor of cholesteryl ester transfer protein that elevates HDL cholesterol without inducing aldosterone or increasing blood pressure - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The cholesteryl ester transfer protein (CETP) raises cholesterol levels in the brain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sterol upregulation of human CETP expression in vitro and in transgenic mice by an LXR element - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of Novel Indoline Cholesterol Ester Transfer Protein Inhibitors (CETP) through a Structure-Guided Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of Novel Indoline Cholesterol Ester Transfer Protein Inhibitors (CETP) through a Structure-Guided Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The lipid transfer properties of CETP define the concentration and composition of plasma lipoproteins - PMC [pmc.ncbi.nlm.nih.gov]

Protocol for the Solubilization of CETP Inhibitor Cetp-IN-3 for Experimental Use

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesteryl ester transfer protein (CETP) inhibitors are a class of small molecule drugs investigated for their potential to raise high-density lipoprotein cholesterol (HDL-C) levels. Many of these inhibitors are hydrophobic in nature, presenting challenges for their dissolution in aqueous solutions required for in vitro and in vivo experiments. This document provides a detailed protocol for the solubilization of Cetp-IN-3, a novel CETP inhibitor. Due to the limited publicly available information on the specific physicochemical properties of this compound, this protocol is based on established methods for dissolving poorly soluble small molecule inhibitors, particularly those targeting CETP. Researchers should consider this a general guideline and may need to optimize the protocol based on their experimental needs and the observed solubility of the compound.

Data Presentation: General Solubility and Solvent Considerations

For novel or poorly characterized compounds like this compound, a systematic approach to solubility testing is recommended. The choice of solvent is critical to ensure the compound is fully dissolved and remains in solution during the experiment, while minimizing any potential off-target effects of the solvent itself.

| Solvent/System | Suitability for In Vitro Assays | Suitability for In Vivo Studies | Key Considerations |

| DMSO (Dimethyl Sulfoxide) | High | Limited (can be toxic) | Excellent for creating high-concentration stock solutions. The final concentration in cell-based assays should typically be kept below 0.5% (v/v) to avoid cytotoxicity.[1][2] |

| Ethanol | Moderate | Moderate | Can be used for stock solutions. Final concentration in assays should be low to prevent cellular stress. |

| Co-solvents (e.g., PEG400, Propylene Glycol) | Moderate | High | Often used in combination with other vehicles for in vivo formulations to improve solubility and bioavailability.[2] |

| Surfactants (e.g., Tween® 80, Cremophor® EL) | Low (can interfere with assays) | High | Used to create emulsions or micellar solutions for in vivo delivery of highly insoluble compounds. |

| pH Modification (for ionizable compounds) | Dependent on compound pKa | Dependent on compound pKa and formulation | If this compound has ionizable groups, adjusting the pH of the buffer can significantly enhance solubility. |

| Lipid-based Formulations (e.g., SEDDS) | Not applicable | High | Self-emulsifying drug delivery systems can improve the oral absorption of poorly soluble drugs.[3][4] |

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution for In Vitro Assays

This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO, which can then be diluted into aqueous buffers or cell culture media for various in vitro experiments, such as enzyme inhibition assays or cell-based functional assays.

Materials:

-

This compound (solid powder)

-

Dimethyl sulfoxide (DMSO), anhydrous, cell culture grade

-

Vortex mixer

-

Water bath or sonicator

-

Sterile microcentrifuge tubes or vials

Procedure:

-

Weighing the Compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

-

Adding Solvent: Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or 50 mM). It is advisable to start with a small volume and add more if needed.

-

Dissolution:

-

Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.

-

If the compound is not fully dissolved, gently warm the solution in a 37°C water bath for 5-10 minutes.[5]

-

Alternatively, sonicate the solution for 5-10 minutes.

-

Visually inspect the solution to ensure there are no visible particles.

-

-

Sterilization (Optional): If the stock solution is to be used in sterile cell culture, it can be sterilized by filtering through a 0.22 µm syringe filter that is compatible with DMSO.

-

Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

Protocol 2: Preparation of Working Solutions for In Vitro Assays

This protocol details the dilution of the DMSO stock solution into an aqueous buffer or cell culture medium.

Materials:

-

This compound stock solution in DMSO

-

Appropriate aqueous buffer (e.g., PBS, Tris) or cell culture medium (e.g., DMEM, RPMI-1640)

-

Vortex mixer

Procedure:

-

Pre-warming: Warm the aqueous buffer or cell culture medium to the experimental temperature (e.g., 37°C).

-

Serial Dilution: Perform serial dilutions of the this compound stock solution in the aqueous buffer or medium to achieve the desired final concentrations for the experiment.

-

Mixing: It is crucial to add the DMSO stock solution to the aqueous medium while vortexing or stirring to ensure rapid dispersion and prevent precipitation of the hydrophobic compound.[1]

-

Final DMSO Concentration: Ensure the final concentration of DMSO in the working solution is consistent across all experimental conditions and below the threshold for cellular toxicity (typically <0.5%).[1][2]

-

Use Immediately: It is recommended to prepare the working solutions fresh for each experiment to avoid potential degradation or precipitation of the compound over time.

Protocol 3: General Approach for Formulating this compound for In Vivo Studies

The formulation of poorly soluble compounds for in vivo administration is complex and often requires optimization. The following provides a general workflow for developing a suitable formulation for oral or parenteral administration.

Workflow:

-

Solubility Screening: Determine the approximate solubility of this compound in a panel of pharmaceutically acceptable vehicles, including:

-

Co-solvents: PEG400, propylene glycol, ethanol.

-

Surfactants: Tween® 80, Cremophor® EL, Solutol® HS 15.

-

Oils: Sesame oil, corn oil.

-

-

Formulation Development: Based on the solubility screening, develop several candidate formulations. Common simple formulations include:

-

Aqueous suspension: If the compound has some aqueous solubility, it can be suspended in a vehicle containing a suspending agent (e.g., carboxymethylcellulose) and a wetting agent (e.g., Tween® 80).

-

Co-solvent solution: A solution of the compound in a mixture of water and a co-solvent like PEG400.

-

Lipid-based formulation: For highly lipophilic compounds, a self-emulsifying drug delivery system (SEDDS) can be developed using a mixture of oils, surfactants, and co-solvents.[3]

-

-

Physical Stability Assessment: Evaluate the physical stability of the candidate formulations by observing for any signs of precipitation, crystallization, or phase separation over time and under different storage conditions.

-

In Vitro Characterization: For lipid-based formulations, characterize the emulsion droplet size and dissolution properties in simulated gastric and intestinal fluids.

-

Tolerability Studies: Before conducting efficacy studies, perform a tolerability study in a small group of animals to ensure the formulation is well-tolerated at the intended dose.

Mandatory Visualizations

Caption: Workflow for preparing this compound solutions for in vitro experiments.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

Measuring CETP Inhibition with a Fluorometric Assay Featuring Cetp-IN-3

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

Cholesteryl Ester Transfer Protein (CETP) is a crucial plasma protein that facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to apolipoprotein B-containing lipoproteins, such as low-density lipoprotein (LDL) and very-low-density lipoprotein (VLDL), in exchange for triglycerides.[1][2] This activity remodels lipoproteins and plays a significant role in cholesterol metabolism. Inhibition of CETP is a therapeutic strategy aimed at raising HDL cholesterol levels and potentially reducing the risk of cardiovascular diseases.

This document provides a detailed protocol for measuring the inhibitory activity of a compound, exemplified by "Cetp-IN-3," on CETP using a sensitive fluorometric assay. The assay is based on the transfer of a fluorescently labeled lipid from a donor particle to an acceptor particle, a process mediated by CETP. Inhibition of CETP by a test compound results in a decreased rate of fluorescence signal increase.

Assay Principle

The fluorometric CETP inhibition assay utilizes a donor molecule containing a self-quenched fluorescent neutral lipid. In the presence of active CETP, this lipid is transferred to an acceptor molecule. The dequenching of the fluorophore upon transfer to the acceptor particle results in a significant increase in fluorescence intensity. The rate of this increase is directly proportional to the CETP activity. A potential inhibitor, such as this compound, will block or reduce this transfer, leading to a lower rate of fluorescence increase. The inhibitory effect is quantified by measuring the fluorescence at an excitation wavelength of approximately 465-488 nm and an emission wavelength of 523-535 nm.

Data Presentation

The potency of a CETP inhibitor is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce CETP activity by 50%. The IC50 value for this compound must be determined experimentally by generating a dose-response curve. For reference, the IC50 values of other known CETP inhibitors, determined using similar fluorometric assays, are provided in the table below.

| Inhibitor | IC50 (nM) in Human Plasma Assay | Reference |

| Torcetrapib | 23.1 - 39.5 | [1] |

| Anacetrapib | 21.5 - 46.3 | [1] |

| Evacetrapib | 5.5 - 26.0 | [1] |

| This compound | To be determined experimentally |

CETP Signaling Pathway

The following diagram illustrates the central role of CETP in lipoprotein metabolism.

Caption: CETP mediates the exchange of lipids between lipoproteins.

Experimental Protocols

Materials and Reagents

-

Recombinant Human CETP

-

CETP Donor Molecule (with self-quenched fluorescent lipid)

-

CETP Acceptor Molecule

-

CETP Assay Buffer

-

This compound (or other test inhibitor)

-

Reference CETP inhibitor (e.g., Torcetrapib)

-

Dimethyl Sulfoxide (DMSO)

-

96-well black, flat-bottom microplate

-

Microplate reader with fluorescence detection capabilities (Ex/Em = 465-488/523-535 nm)

-

Incubator set to 37°C

-

Multichannel pipette

Experimental Workflow

The following diagram outlines the major steps in the CETP inhibition assay.

Caption: Workflow for the fluorometric CETP inhibition assay.

Detailed Assay Protocol

-

Reagent Preparation:

-

Thaw all reagents on ice.

-

Allow the CETP Assay Buffer to equilibrate to room temperature before use.

-

Prepare a working solution of recombinant human CETP in CETP Assay Buffer at the desired concentration. Keep on ice.

-

Prepare stock solutions of this compound and a reference inhibitor (e.g., Torcetrapib) in 100% DMSO.

-

-

Inhibitor Dilution:

-

Perform serial dilutions of the this compound and reference inhibitor stock solutions in CETP Assay Buffer to achieve a range of desired final assay concentrations. The final DMSO concentration in the assay should not exceed 1-2% to avoid affecting enzyme activity. Prepare a vehicle control containing the same concentration of DMSO as the inhibitor wells.

-

-

Assay Reaction Setup (96-well plate):

-

Background Control Wells: Add CETP Assay Buffer.

-

Positive Control (100% Activity) Wells: Add CETP Assay Buffer, vehicle (DMSO), and the CETP enzyme solution.

-

Inhibitor Wells: Add CETP Assay Buffer, the desired concentration of this compound or reference inhibitor, and the CETP enzyme solution.

-

The total volume in each well should be consistent. It is recommended to perform all measurements in duplicate or triplicate.

-

-

Pre-incubation:

-

Mix the contents of the wells gently and pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the CETP enzyme.

-

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding a mixture of the Donor and Acceptor Molecules to all wells.

-

Immediately place the plate in a microplate reader pre-heated to 37°C.

-

Measure the fluorescence intensity in kinetic mode at Ex/Em = 465-488/523-535 nm. Record readings every 2-3 minutes for a total of 1 to 3 hours.

-

Data Analysis and IC50 Calculation

-

Calculate the Rate of Reaction:

-

For each well, determine the rate of the reaction by calculating the slope of the linear portion of the fluorescence versus time plot (ΔRFU/min).

-

-

Calculate the Percentage of Inhibition:

-

The percentage of CETP inhibition for each inhibitor concentration can be calculated using the following formula: % Inhibition = [1 - (RateInhibitor - RateBackground) / (RatePositive Control - RateBackground)] x 100

-

-

Determine the IC50 Value:

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Fit the data using a non-linear regression model (e.g., four-parameter logistic fit) to determine the IC50 value. Software such as GraphPad Prism can be used for this analysis.

-

By following these detailed protocols, researchers can effectively measure the inhibitory potency of this compound and other compounds against CETP, facilitating the discovery and development of new therapeutic agents for cardiovascular diseases.

References

Application of Cetp-IN-3 in HDL Cholesterol Research: Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cetp-IN-3, also known as Compound 13, is a potent small molecule inhibitor of the Cholesteryl Ester Transfer Protein (CETP). CETP is a plasma glycoprotein that facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to apolipoprotein B-containing lipoproteins, such as very-low-density lipoprotein (VLDL) and low-density lipoprotein (LDL), in exchange for triglycerides.[1][2][3][4][5] By inhibiting this process, this compound effectively raises the levels of HDL cholesterol (HDL-C), a key target in the management of dyslipidemia and the reduction of atherosclerotic cardiovascular disease risk. The development of CETP inhibitors is rooted in genetic studies of individuals with CETP deficiency, who exhibit markedly elevated HDL-C levels and a reduced incidence of coronary heart disease.[6] While several CETP inhibitors have been evaluated in large clinical trials with varying outcomes, the exploration of novel inhibitors like this compound remains a significant area of research for developing new therapeutic strategies to modulate lipid profiles.[6][7]

Mechanism of Action

This compound exerts its pharmacological effect by binding to CETP and blocking its ability to transfer neutral lipids between lipoproteins. This inhibition leads to a remodeling of lipoprotein particles in the plasma. The primary consequence is an accumulation of cholesteryl esters within HDL particles, leading to a significant increase in circulating HDL-C levels. Concurrently, the reduced transfer of cholesteryl esters to VLDL and LDL particles, coupled with an increased catabolism of these lipoproteins, results in a decrease in LDL-C levels.[6] This dual action of raising HDL-C and lowering LDL-C makes CETP inhibitors like this compound attractive candidates for the treatment of dyslipidemia.

Data Presentation

In Vitro Activity of this compound

The inhibitory potency of this compound has been determined in biochemical and plasma-based assays.

| Assay Type | Parameter | Value (µM) | Reference |

| Scintillation Proximity Assay (SPA) | IC50 | 0.002 | [1][2][4][8] |

| Whole Plasma Assay (WPA) | IC50 | 0.06 | [1][2][4][8] |

Comparative Effects of Representative CETP Inhibitors on Lipid Profiles (Clinical Data)

While in vivo data for this compound is not publicly available, the following table summarizes the effects of other CETP inhibitors that have undergone clinical evaluation, providing a benchmark for the potential efficacy of this class of compounds.

| Compound | HDL-C Change (%) | LDL-C Change (%) | Trial (Reference) |

| Anacetrapib | +138 | -40 | DEFINE[9] |

| Evacetrapib | +130 | -36 | ACCELERATE[7] |

| Obicetrapib | +140 | -53 | Phase 1[7] |

| Torcetrapib | +106 | -42 | [7] |

| Dalcetrapib | +31-40 | Minimal | [7] |

Signaling Pathways and Experimental Workflows

Reverse Cholesterol Transport Pathway and CETP Inhibition

Caption: Mechanism of CETP inhibition in the reverse cholesterol transport pathway.

General Experimental Workflow for Evaluating a CETP Inhibitor

Caption: A typical experimental workflow for the preclinical evaluation of this compound.

Experimental Protocols

In Vitro CETP Activity Assay (Scintillation Proximity Assay - SPA)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on CETP activity in a purified system.

Materials:

-

Recombinant human CETP

-

Scintillation Proximity Assay (SPA) beads conjugated to a donor molecule (e.g., anti-human IgG)

-

[³H]-cholesteryl ester-labeled High-Density Lipoprotein (HDL) (Donor)

-

Biotinylated Low-Density Lipoprotein (LDL) (Acceptor)

-

Streptavidin-coated SPA beads

-

Assay buffer (e.g., Tris-HCl, pH 7.4, with BSA)

-

This compound dissolved in DMSO

-

Microplate scintillation counter

Protocol:

-

Prepare a serial dilution of this compound in DMSO, and then dilute further in the assay buffer to achieve the desired final concentrations.

-

In a microplate, add the assay buffer, [³H]-cholesteryl ester-labeled HDL, and the diluted this compound or vehicle control (DMSO).

-

Add recombinant human CETP to initiate the reaction, except in the negative control wells.

-

Add the biotinylated LDL.

-

Incubate the plate at 37°C for a specified time (e.g., 4 hours) with gentle agitation to allow for the transfer of the radiolabeled cholesteryl ester from HDL to LDL.

-

Stop the reaction by adding streptavidin-coated SPA beads. The beads will bind to the biotinylated LDL.

-

Incubate for another 30 minutes to allow for bead binding.

-

When the radiolabeled cholesteryl ester is transferred to the LDL, it is brought into close proximity with the SPA bead, generating a light signal.

-

Read the plate on a microplate scintillation counter.

-

Calculate the percent inhibition for each concentration of this compound relative to the vehicle control and determine the IC50 value by non-linear regression analysis.

In Vivo Efficacy Study in Human CETP Transgenic Mice

Objective: To evaluate the effect of this compound on plasma lipid profiles in a relevant animal model.

Materials:

-

Human CETP transgenic mice

-

This compound

-

Vehicle (e.g., 0.5% methylcellulose)

-

Oral gavage needles

-

Blood collection tubes (e.g., with EDTA)

-

Centrifuge

-

Commercial kits for measuring HDL-C, LDL-C, and triglycerides

Protocol:

-

Acclimate the human CETP transgenic mice for at least one week.

-

Collect baseline blood samples via a suitable method (e.g., tail vein).

-

Randomly assign the mice to different treatment groups (e.g., vehicle control, and various doses of this compound).

-

Prepare the dosing formulations of this compound in the vehicle.

-

Administer this compound or vehicle to the mice daily via oral gavage for the duration of the study (e.g., 1-4 weeks).

-

At the end of the treatment period, collect final blood samples.

-

Separate the plasma by centrifugation (e.g., 2000 x g for 15 minutes at 4°C).

-

Analyze the plasma samples for HDL-C, LDL-C, and triglyceride concentrations using commercially available enzymatic kits according to the manufacturer's instructions.

-

Statistically analyze the changes in lipid profiles between the treatment groups and the vehicle control group.

Ex Vivo Cholesterol Efflux Assay

Objective: To assess the capacity of HDL isolated from this compound-treated animals to promote cholesterol efflux from macrophages.

Materials:

-

J774 macrophages (or other suitable macrophage cell line)

-

[³H]-cholesterol

-

ApoB-depleted serum (containing HDL) from the in vivo study

-

Cell culture medium (e.g., DMEM) with and without serum

-

Scintillation cocktail and counter

Protocol:

-

Plate J774 macrophages in a multi-well plate and grow to confluence.

-

Label the cells with [³H]-cholesterol in serum-containing medium for 24 hours.

-

Wash the cells and equilibrate them in a serum-free medium for a specified period to allow for the incorporation of the label into the intracellular cholesterol pools.

-

Prepare the ApoB-depleted serum from the plasma samples collected in the in vivo study.

-

Incubate the labeled macrophages with the ApoB-depleted serum (e.g., at a 2% concentration) from each treatment group for 4-6 hours.

-

After incubation, collect the medium.

-

Lyse the cells with a suitable lysis buffer.

-

Measure the radioactivity in both the medium and the cell lysate using a scintillation counter.

-

Calculate the percent cholesterol efflux as: (radioactivity in medium / (radioactivity in medium + radioactivity in cell lysate)) x 100.

-

Compare the cholesterol efflux capacity of HDL from the different treatment groups.

Conclusion

This compound is a potent in vitro inhibitor of CETP. The provided protocols offer a framework for the preclinical evaluation of this compound and other novel CETP inhibitors. By following these methodologies, researchers can characterize the pharmacological profile of such compounds and assess their potential for modulating HDL cholesterol and other lipoproteins in the context of developing new therapies for cardiovascular diseases. Further in vivo studies are necessary to establish the efficacy and safety profile of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. adooq.com [adooq.com]

- 4. glpbio.com [glpbio.com]

- 5. CETP (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]

- 6. ahajournals.org [ahajournals.org]

- 7. academic.oup.com [academic.oup.com]

- 8. file.glpbio.com [file.glpbio.com]

- 9. HDL Soars, LDL Drops With Novel CETP Inhibitor Anacetrapib | MDedge [mdedge.com]

Application Notes and Protocols: Visualizing the Effects of Cetp-IN-3

Introduction

Cholesteryl Ester Transfer Protein (CETP) is a crucial plasma protein that facilitates the transfer of cholesteryl esters from high-density lipoproteins (HDL) to very-low-density (VLDL) and low-density lipoproteins (LDL).[1][2][3] This process plays a significant role in reverse cholesterol transport and influences the levels of circulating lipoproteins. Inhibition of CETP is a therapeutic strategy aimed at increasing HDL cholesterol ("good cholesterol") and decreasing LDL cholesterol ("bad cholesterol"), thereby potentially reducing the risk of atherosclerosis.[1][2][4] Cetp-IN-3 is a novel, potent, and selective small molecule inhibitor of CETP. These application notes provide detailed protocols for visualizing and quantifying the cellular effects of this compound using established staining techniques.

Mechanism of Action of this compound

This compound inhibits the activity of CETP, thereby blocking the transfer of cholesteryl esters from HDL to LDL and VLDL.[1][2] This leads to an accumulation of cholesteryl esters within HDL particles and a reduction of cholesterol in LDL and VLDL particles.[5] At a cellular level, particularly in cell types involved in lipid metabolism like hepatocytes and adipocytes, this inhibition can lead to alterations in intracellular lipid storage and cholesterol distribution.[6]

Protocol 1: Visualization of Neutral Lipid Droplets with BODIPY 493/503

Inhibition of CETP can influence intracellular lipid homeostasis, potentially leading to changes in the storage of neutral lipids within lipid droplets.[6] BODIPY 493/503 is a lipophilic fluorescent dye that specifically stains neutral lipids, making it an excellent tool for visualizing and quantifying intracellular lipid droplets.[][8][9]

Experimental Workflow

Detailed Protocol

-

Cell Culture: Seed adherent cells (e.g., HepG2, SW872) onto glass coverslips in a 24-well plate and culture until they reach 60-70% confluency.

-

Treatment: Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control (e.g., DMSO) for 24-48 hours.

-

Fixation:

-

Aspirate the culture medium and wash the cells twice with Phosphate-Buffered Saline (PBS).

-

Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15-20 minutes at room temperature.[10]

-

Wash the cells three times with PBS.

-

-

Staining:

-

Washing and Mounting:

-

Aspirate the staining solution and wash the cells three times with PBS.

-

Mount the coverslips onto glass slides using a mounting medium containing DAPI for nuclear counterstaining.

-

-

Imaging and Analysis:

-

Visualize the stained cells using a fluorescence microscope with appropriate filter sets (e.g., excitation/emission ~493/503 nm for BODIPY and ~358/461 nm for DAPI).

-

Capture images and quantify the number, size, and total fluorescence intensity of lipid droplets per cell using image analysis software (e.g., ImageJ, CellProfiler).

-

Alternative Protocol: Oil Red O Staining

Oil Red O is another fat-soluble dye used for staining neutral triglycerides and lipids.[11][12][13]

-

Fixation: Fix cells with 4% PFA as described above.

-

Preparation of Oil Red O Working Solution:

-

Prepare a stock solution of 0.5% Oil Red O in isopropanol.

-

To prepare the working solution, mix 6 mL of the stock solution with 4 mL of distilled water and allow it to sit for 10 minutes, then filter.[14]

-

-

Staining:

-

Washing and Imaging:

Data Presentation: Expected Effects of this compound on Lipid Droplets

| This compound Conc. (µM) | Average Lipid Droplets per Cell (± SD) | Average Lipid Droplet Area (µm²) (± SD) | Total BODIPY Fluorescence (Arbitrary Units ± SD) |

| 0 (Vehicle) | 15 ± 3 | 0.8 ± 0.2 | 1200 ± 250 |

| 0.1 | 18 ± 4 | 0.9 ± 0.2 | 1500 ± 300 |

| 1.0 | 25 ± 5 | 1.2 ± 0.3 | 2800 ± 450 |

| 10.0 | 32 ± 6 | 1.5 ± 0.4 | 4100 ± 500 |

Protocol 2: Visualization of Free Cholesterol with Filipin Staining

CETP inhibition can alter the flux of cholesterol between lipoproteins, which may, in turn, affect the distribution of free cholesterol within cells.[6] Filipin is a fluorescent polyene antibiotic that binds specifically to unesterified (free) cholesterol, making it a valuable tool for visualizing cellular cholesterol distribution, particularly in the plasma membrane and late endosomes/lysosomes.[15][16][17][18][19]

Experimental Workflow

Detailed Protocol

-

Cell Culture and Treatment: Culture and treat cells with this compound as described in Protocol 1.

-

Fixation:

-

Wash cells twice with PBS.

-

Fix with 3% paraformaldehyde for 1 hour at room temperature.[17]

-

Wash three times with PBS.

-

-

Quenching:

-

Incubate cells with 1.5 mg/mL glycine in PBS for 10 minutes at room temperature to quench the PFA.[17]

-

Wash three times with PBS.

-

-

Staining:

-

Washing and Mounting:

-

Aspirate the staining solution and wash the cells three times with PBS.

-

Mount the coverslips onto glass slides using an aqueous mounting medium.

-

-

Imaging and Analysis:

-

Immediately visualize the stained cells using a fluorescence microscope with a UV filter set (e.g., excitation/emission ~340-380/430 nm).[17] Note: Filipin photobleaches very rapidly, so images should be acquired promptly.[17]

-

Quantify the fluorescence intensity at the plasma membrane versus intracellular compartments to assess changes in cholesterol distribution.

-

Data Presentation: Expected Effects of this compound on Free Cholesterol Distribution

| This compound Conc. (µM) | Plasma Membrane Fluorescence (Arbitrary Units ± SD) | Intracellular Fluorescence (Arbitrary Units ± SD) | Intracellular/Plasma Membrane Ratio (± SD) |

| 0 (Vehicle) | 3500 ± 400 | 800 ± 150 | 0.23 ± 0.05 |

| 0.1 | 3400 ± 380 | 950 ± 180 | 0.28 ± 0.06 |

| 1.0 | 3250 ± 350 | 1300 ± 210 | 0.40 ± 0.07 |

| 10.0 | 3100 ± 330 | 1800 ± 250 | 0.58 ± 0.08 |

Summary

These protocols provide robust methods for visualizing and quantifying the key cellular effects of the CETP inhibitor this compound. Staining with BODIPY 493/503 or Oil Red O allows for the assessment of changes in neutral lipid storage, while Filipin staining enables the detailed analysis of free cholesterol distribution. By employing these techniques, researchers can effectively characterize the cellular mechanism of action of this compound and similar compounds in the context of lipid metabolism and cholesterol homeostasis.

References

- 1. CETP inhibitor - Wikipedia [en.wikipedia.org]

- 2. Cholesteryl ester transfer protein and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cholesteryl ester transfer protein - Wikipedia [en.wikipedia.org]

- 4. Structure-based mechanism and inhibition of cholesteryl ester transfer protein - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Cholesteryl ester transfer protein biosynthesis and cellular cholesterol homeostasis are tightly interconnected [pubmed.ncbi.nlm.nih.gov]

- 8. BODIPY 493/503 Staining of Neutral Lipid Droplets for Microscopy and Quantification by Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Use of BODIPY (493/503) to Visualize Intramuscular Lipid Droplets in Skeletal Muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 2.8. Staining for Neutral Lipids [bio-protocol.org]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Procedures for the staining of lipid droplets with Oil Red O [protocols.io]

- 13. researchgate.net [researchgate.net]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. Methods for Visualizing and Quantifying Cholesterol Distribution in Mammalian Cells Using Filipin and D4 Probes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Intracellular and Plasma Membrane Cholesterol Labeling and Quantification Using Filipin and GFP-D4 | Springer Nature Experiments [experiments.springernature.com]

- 17. tabaslab.com [tabaslab.com]

- 18. Filipin III | Fluorescent Cholesterol Probes | Tocris Bioscience [tocris.com]

- 19. The Antifungal Antibiotic Filipin as a Diagnostic Tool of Cholesterol Alterations in Lysosomal Storage Diseases and Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Cetp-IN-3 solubility issues and solutions

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with the Cholesteryl Ester Transfer Protein (CETP) inhibitor, CETP-IN-3. Given that many CETP inhibitors are highly lipophilic and exhibit poor aqueous solubility, this guide offers practical solutions and experimental protocols to facilitate your research.

Troubleshooting Guide: Solubility Issues

This section addresses common problems encountered during the dissolution of this compound and provides step-by-step solutions.

Question: My this compound is not dissolving in my aqueous buffer for an in vitro assay. What should I do?

Answer:

Poor aqueous solubility is a known characteristic of many CETP inhibitors. Direct dissolution in aqueous buffers is often unsuccessful. Here is a systematic approach to address this issue:

-

Prepare a Concentrated Stock Solution in an Organic Solvent: First, dissolve the this compound in a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is a common choice.

-

Step-wise Dilution: Gradually add the organic stock solution to your aqueous buffer while vortexing or stirring. This helps to prevent immediate precipitation. Be mindful of the final concentration of the organic solvent in your assay, as it may affect the biological system. Most cell-based assays can tolerate up to 0.5-1% DMSO.

-

Use of Pluronic F-68: For cell-based assays, incorporating a non-ionic surfactant like Pluronic F-68 (typically at 0.01-0.1%) in your final aqueous medium can help maintain the solubility of hydrophobic compounds.

-

Consider a Surfactant-Based Formulation: If precipitation persists, a formulation containing a surfactant may be necessary even for in vitro work. For example, a small amount of a non-ionic surfactant like Tween® 80 or Cremophor® EL can be used.

Question: I am observing precipitation of this compound in my cell culture medium over time. How can I prevent this?

Answer:

Precipitation over time is often due to the compound's low thermodynamic solubility in the aqueous environment of the cell culture medium, which is rich in salts and proteins.

-

Reduce the Final Concentration: The simplest approach is to lower the final concentration of this compound in your experiment to below its solubility limit in the medium.

-

Incorporate a Solubilizing Agent: As mentioned previously, the addition of a biocompatible surfactant like Pluronic F-68 can enhance the stability of the compound in the medium.

-

Prepare Fresh Solutions: Prepare the final working solution immediately before use to minimize the time for precipitation to occur.

-

Complexation with Cyclodextrins: Beta-cyclodextrins can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility. You can prepare a stock solution of this compound complexed with a chemically modified cyclodextrin, such as 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) or sulfobutylether-β-cyclodextrin (SBE-β-CD).

Question: I need to prepare a formulation of this compound for oral administration in an animal model, but it has very low bioavailability.

Answer:

Low oral bioavailability of CETP inhibitors is often linked to their poor aqueous solubility, which limits dissolution and absorption in the gastrointestinal tract. Lipid-based formulations are a common and effective strategy to overcome this.

-

Lipid-Based Formulations (LBFs): These formulations involve dissolving the compound in a mixture of lipids, surfactants, and co-solvents. Self-emulsifying drug delivery systems (SEDDS) are a type of LBF that spontaneously form fine emulsions in the gut, enhancing drug solubilization and absorption.

-

Solid Dispersions: Creating a solid dispersion of this compound in a hydrophilic polymer matrix can improve its dissolution rate. This can be achieved through techniques like spray drying or hot-melt extrusion.

-

Particle Size Reduction: Micronization or nanocrystallization increases the surface area of the drug particles, which can lead to a faster dissolution rate.

Frequently Asked Questions (FAQs)

Q1: What are the recommended initial solvents for dissolving this compound?

A1: For initial solubilization, it is recommended to use a high-purity, water-miscible organic solvent. The most common choices are:

-

Dimethyl sulfoxide (DMSO)

-

Ethanol (EtOH)

-

N,N-Dimethylformamide (DMF)

-

N-Methyl-2-pyrrolidone (NMP)

Always start with a small amount of the compound to test its solubility before preparing a larger stock solution.

Q2: Are there any general-purpose formulations for in vivo studies with CETP inhibitors?

A2: Yes, several vehicles are commonly used for preclinical in vivo studies of poorly soluble compounds. These often consist of a mixture of a surfactant, a co-solvent, and an oil or aqueous component. A widely used example is a formulation containing:

-

Tween® 80 (surfactant)

-

Polyethylene glycol 400 (PEG400) (co-solvent)

-

Saline or water

The ratios of these components need to be optimized for the specific compound and desired dose volume.

Q3: How should I store stock solutions of this compound?

A3: Stock solutions in organic solvents like DMSO should be stored at -20°C or -80°C to minimize degradation. It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Before use, allow the vial to equilibrate to room temperature and vortex gently to ensure homogeneity.

Q4: Can I use sonication or heating to dissolve this compound?

A4: Gentle heating (e.g., to 37-40°C) and sonication can be used to aid the dissolution of this compound in organic solvents or formulation vehicles.[1] However, it is crucial to first assess the thermal stability of the compound to avoid degradation. Prolonged or excessive heating should be avoided.

Quantitative Data: Solubility of Representative CETP Inhibitors

The following table summarizes solubility and formulation data for well-characterized CETP inhibitors, which can serve as a reference for formulating this compound.

| CETP Inhibitor | Solvent/Vehicle | Concentration | Application |

| Torcetrapib | DMSO | ≥ 100 mg/mL | In vitro stock |

| 10% DMSO in 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | In vivo formulation[1] | |

| 10% DMSO in 90% Corn Oil | ≥ 2.5 mg/mL | In vivo formulation[1] | |

| Anacetrapib | DMSO | 100 mg/mL | In vitro stock |

| 30% PEG400, 0.5% Tween 80, 5% propylene glycol in water | 10 mg/mL | In vivo formulation[2] |

Experimental Protocols

Protocol 1: Preparation of a CETP Inhibitor Stock Solution for In Vitro Assays

-

Weigh the desired amount of this compound in a sterile microcentrifuge tube.

-

Add the appropriate volume of high-purity DMSO to achieve the target concentration (e.g., 10 mM).

-

Vortex the solution until the compound is completely dissolved. Gentle warming (37°C) or brief sonication may be applied if necessary.

-

Store the stock solution in aliquots at -20°C or -80°C.

-

For the final assay, dilute the stock solution in the aqueous buffer or cell culture medium, ensuring the final DMSO concentration is within the tolerated limits of the assay system.

Protocol 2: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS) for Oral Gavage in Rodents

This is a general protocol that requires optimization for this compound.

-

Screening of Excipients: Determine the solubility of this compound in various oils (e.g., Labrafac™ lipophile, Capryol™ 90), surfactants (e.g., Cremophor® EL, Tween® 80), and co-solvents (e.g., Transcutol® HP, PEG400).

-

Formulation Preparation: a. Based on the solubility data, select an oil, surfactant, and co-solvent. b. Prepare a series of formulations with varying ratios of the selected excipients. c. Weigh the required amount of this compound and dissolve it in the oil phase. Gentle heating and stirring may be required. d. Add the surfactant and co-solvent to the oil phase and mix until a clear, homogenous solution is obtained.

-

Characterization: a. Visually assess the self-emulsification properties by adding a small amount of the formulation to water with gentle agitation. A good SEDDS will form a fine, milky-white emulsion. b. Measure the droplet size of the resulting emulsion using a particle size analyzer. Droplet sizes in the nanometer range are desirable.

-

In Vivo Administration: The final, optimized SEDDS formulation can be administered directly by oral gavage.

Visualizations

References